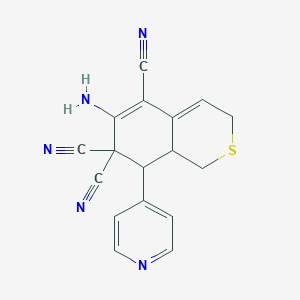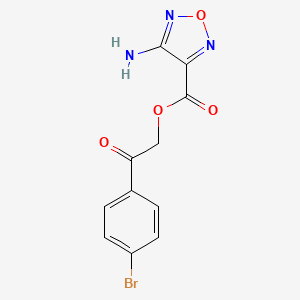![molecular formula C23H25N3O B6077322 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol CAS No. 6072-39-5](/img/structure/B6077322.png)
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol
Übersicht
Beschreibung
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol, also known as NAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. NAP belongs to a class of compounds called neuroprotective agents, which are designed to protect neurons from damage and promote their survival.
Wirkmechanismus
The mechanism of action of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol involves the activation of the Akt signaling pathway, which is involved in promoting cell survival and inhibiting cell death. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol also reduces oxidative stress and inflammation, which are known to contribute to neuronal damage. Additionally, 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to modulate the expression of various genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to have a variety of biochemical and physiological effects. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal damage. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has also been shown to improve cognitive function and promote neuronal survival in preclinical studies. Additionally, 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in lab experiments is its well-established synthesis method, which allows for high yield and purity. Additionally, 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been extensively studied for its neuroprotective properties, making it a valuable tool for investigating neurological disorders. However, one limitation of using 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol include investigating its potential use in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in humans.
Synthesemethoden
The synthesis of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol involves the reaction of 4-(1-naphthylmethyl)-1-piperazine with 2-nitrophenol in the presence of a catalyst. The resulting compound is then reduced to yield 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol. The synthesis of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been well-established in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been studied extensively for its neuroprotective properties in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to improve cognitive function, reduce inflammation, and promote neuronal survival in preclinical studies. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[(E)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-18(21-10-4-5-12-23(21)27)24-26-15-13-25(14-16-26)17-20-9-6-8-19-7-2-3-11-22(19)20/h2-12,27H,13-17H2,1H3/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITRVRHEEJBNHL-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417446 | |
| Record name | AC1NT7KI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1E)-N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol | |
CAS RN |
6072-39-5 | |
| Record name | AC1NT7KI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(4-butoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6077244.png)
![N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B6077245.png)
![3-[(4-cyclopentyl-1-piperazinyl)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6077246.png)
![4-[2-amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B6077254.png)

![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B6077280.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B6077329.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)